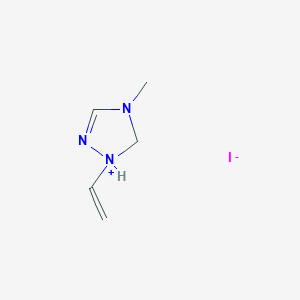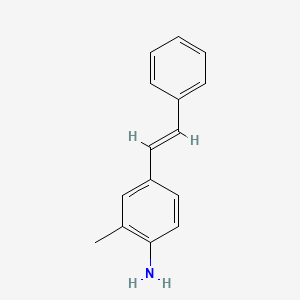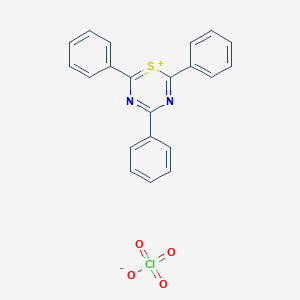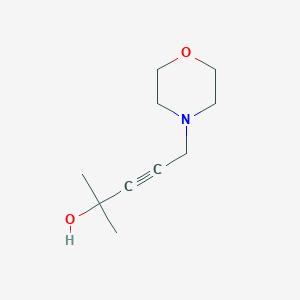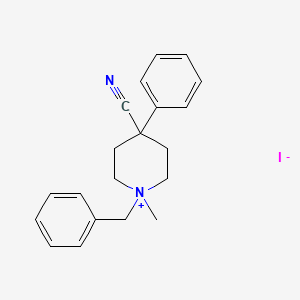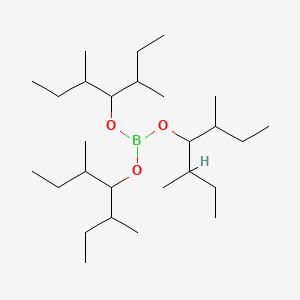
Tri(diisobutylcarbinyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(diisobutylcarbinyl) borate is an organoboron compound with the chemical formula C27H57BO3 It is a borate ester, which means it contains a boron atom bonded to three alkoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borate esters.
Wissenschaftliche Forschungsanwendungen
Tri(diisobutylcarbinyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylborate: Another borate ester with similar reactivity but different alkoxy groups.
Triethylborate: Similar to trimethylborate but with ethyl groups instead of methyl groups.
Triphenylborate: Contains phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
Tri(diisobutylcarbinyl) borate is unique due to its specific alkoxy groups, which impart distinct physical and chemical properties. Its larger alkyl groups provide steric hindrance, affecting its reactivity and stability compared to other borate esters.
Eigenschaften
CAS-Nummer |
73758-18-6 |
|---|---|
Molekularformel |
C27H57BO3 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
tris(3,5-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |
InChI-Schlüssel |
DALDOQDZVZPDLY-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


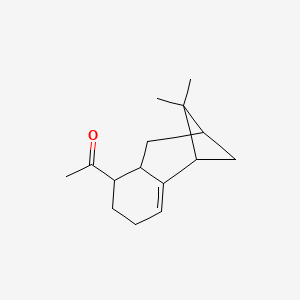

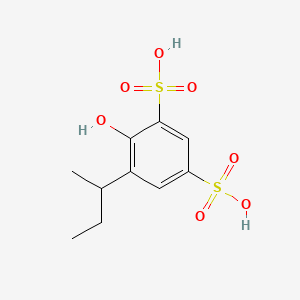
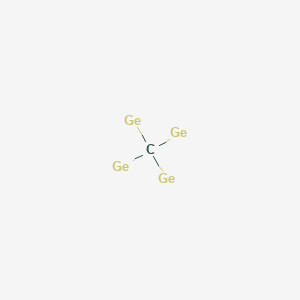


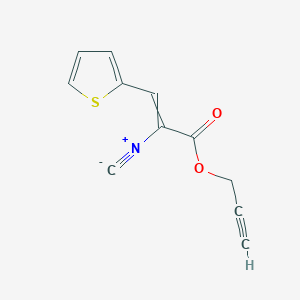
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
